molecular formula C8H10ClN3 B1403611 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride CAS No. 1432754-52-3

1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

Cat. No. B1403611
M. Wt: 183.64 g/mol
InChI Key: IQHBSWJOZDDAIR-UHFFFAOYSA-N
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Description

1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is a chemical compound with the CAS RN®: 1432754-52-3 . It is used as a reagent in various research and development applications .


Molecular Structure Analysis

The molecular formula of 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is C8H9N3 . The InChI code is 1S/C8H9N3.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4,9H2,(H,10,11);1H .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride has been utilized in the synthesis of various pharmaceutical intermediates. For instance, it's used in the practical synthesis of key pharmaceutical intermediates like 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, which involves palladium-catalyzed cyanation/reduction sequences and regioselective chlorination processes (Wang et al., 2006).

Anticancer Activity

Several derivatives of 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine have been evaluated for their potential anticancer activities. A study synthesized and tested various piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives for their efficacy against different cancer cell lines, demonstrating significant anticancer activity in certain compounds (Kumar et al., 2013).

Chemical Properties and Reactions

Research has delved into the synthesis and properties of 1H-pyrrolo[2,3-b]pyridines, exploring different routes for their preparation and investigating their reactivity, such as nitration, bromination, and iodination. This research is crucial for understanding the chemical behavior of these compounds in various applications (Herbert & Wibberley, 1969).

Application in Photodynamic Therapy

A study involving the formation of an iron(III) complex using pyridin-2-ylmethanamine (a related compound) demonstrated its application in photodynamic therapy for breast cancer. This highlights the potential of 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride derivatives in innovative cancer treatments (Zhu et al., 2019).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride could involve further exploration of its potential as an immunomodulator targeting JAK3 . Additionally, it could be used in the synthesis of novel compounds with potential therapeutic applications .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHBSWJOZDDAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

CAS RN

267876-36-8
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267876-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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